Cicletanine

Description

Cicletanine is under investigation for the treatment of Diabetes, Hypokalemia, Hyponatremia, and Arterial Hypertension.

Cicletanine is a dihydropyridine derivative with diuretic and antihypertensive activity. Cicletanine exerts thiazide-like diuretic activity. In addition, this agent inhibits protein kinase C (PKC) and is able to reverse vasoconstriction through the inhibition of PKC-mediated inhibition of Na/K-ATPase phosphorylation.

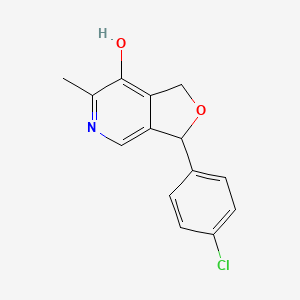

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKNDPRBJVBDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868972 | |

| Record name | (+/-)-Cicletanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-82-8 | |

| Record name | Cicletanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicletanine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089943828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicletanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-Cicletanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-3-(4-Chlorophenyl)-1,3-dihydro-6-methylfuro[3,4-c]pyridine-7-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CICLETANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHG7QC509W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Cicletanine in Vascular Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of cicletanine, an antihypertensive agent, with a specific focus on its actions within vascular smooth muscle cells (VSMCs). The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, cardiovascular biology, and drug development.

Core Mechanisms of Action at the Cellular Level

Cicletanine exerts its vasodilatory and antihypertensive effects through a multi-pronged mechanism of action on vascular smooth muscle cells. The primary pathways involved include the stimulation of prostacyclin synthesis, modulation of intracellular calcium concentrations, interaction with various ion channels, and inhibition of key signaling enzymes such as protein kinase C. These actions collectively lead to a reduction in vascular tone and contribute to the lowering of blood pressure.

Stimulation of Prostacyclin (PGI₂) Synthesis

A significant component of cicletanine's action is its ability to stimulate the production of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation, in VSMCs.[1][2][3] This effect is dose-dependent and has been observed in cultured VSMCs from rat mesenteric artery and aorta.[1][2] The underlying mechanism involves the activation of the cyclooxygenase (COX) pathway, which converts arachidonic acid into prostaglandin (B15479496) endoperoxides, the precursors of PGI₂.[2] The protective effects of cicletanine against mechanical stress-induced ionic perturbations in VSMCs are also thought to be mediated by a cyclooxygenase metabolite, likely PGI₂.[4]

Modulation of Intracellular Calcium (Ca²⁺) Homeostasis

Cicletanine significantly influences intracellular calcium signaling in VSMCs, a critical determinant of vascular tone.[5] It has been demonstrated to inhibit histamine-induced calcium efflux from cultured guinea-pig aortic smooth muscle cells.[6] Furthermore, in mesenteric resistance arteries, cicletanine induces a rapid decrease in the concentration of free ionized intracellular calcium.[7] This reduction in intracellular calcium availability contributes to the relaxation of vascular smooth muscle and, consequently, to the antihypertensive effect of the drug.[1][6]

Interaction with Ion Channels

The electrical properties of the VSMC membrane are crucial in regulating contractility, and cicletanine has been shown to modulate the activity of key ion channels.

-

Potassium (K⁺) Channels: At higher, though still therapeutically relevant, concentrations, cicletanine can induce hyperpolarization of the VSMC membrane.[8][9] This effect is suggestive of an interaction with and opening of potassium channels, leading to an efflux of K⁺ ions and a more negative membrane potential. This hyperpolarization would, in turn, lead to the closure of voltage-gated calcium channels, reducing calcium influx and promoting vasodilation.[8] This action appears to be endothelium-independent.[8]

-

Calcium (Ca²⁺) Channels: The vasorelaxant effect of cicletanine may also involve a direct or indirect blockade of calcium channels.[10] While one study in ventricular myocytes indicated no effect on the basal calcium current, it did show a modulatory effect under conditions of beta-adrenergic stimulation.[11] In VSMCs, cicletanine has been shown to prevent the increase in intracellular sodium and calcium induced by mechanical stress, an effect that is inhibited by the L-type calcium channel blocker nitrendipine, suggesting an interaction with this channel type.[4]

Inhibition of Protein Kinase C (PKC)

Cicletanine has been identified as an inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in the signal transduction pathways leading to smooth muscle contraction.[10][12][13][14] By inhibiting PKC, cicletanine can interfere with the signaling cascades that sensitize the contractile apparatus to calcium, thereby promoting vasorelaxation.[15] This mechanism is particularly relevant in the context of salt-sensitive hypertension, where PKC activity may be elevated.[15]

Endothelium-Dependent and -Independent Vasodilation

Cicletanine exhibits both endothelium-dependent and -independent mechanisms of vasodilation. At therapeutic concentrations, its relaxing effect on vascular smooth muscle is primarily dependent on the endothelium and is mediated by the nitric oxide (NO) synthase pathway.[8] Cicletanine has been shown to stimulate the release of nitric oxide from endothelial cells.[16] At higher concentrations, cicletanine can induce vasodilation through an endothelium-independent mechanism, likely involving the direct modulation of ion channels in the vascular smooth muscle cells.[8]

Inhibition of Vascular Smooth Muscle Cell Proliferation

In addition to its acute effects on vascular tone, cicletanine has been shown to inhibit the proliferation of cultured vascular smooth muscle cells.[1] This is evidenced by a reduction in [3H] thymidine (B127349) incorporation and lower cell counts in the presence of the drug.[1] This anti-proliferative effect may contribute to the long-term beneficial effects of cicletanine in hypertensive patients by preventing or reversing vascular remodeling.

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited literature regarding the effects of cicletanine on various parameters in vascular smooth muscle cells.

| Parameter | Cell Type | Cicletanine Concentration | Effect | Reference |

| Prostacyclin Synthesis | Rat Mesenteric Artery VSMCs | 10⁻⁵ to 10⁻⁴ M | Dose-dependent increase in prostacyclin synthesis. | [1] |

| Arterial Smooth Muscle Cells | 1.7 mM (2-hour exposure) | 2-3 fold increase in PGI₂ production over basal levels. | [3] | |

| VSMC Proliferation | Rat Mesenteric Artery VSMCs | 3.3 x 10⁻⁵ to 10⁻⁴ M | Inhibition of [3H] thymidine incorporation up to 31% of control. | [1] |

| Rat Mesenteric Artery VSMCs | 10⁻⁴ M (at 48 hours) | Cell count: 14840 ± 430 (Control: 18965 ± 629). | [1] | |

| Calcium Mobilization | Guinea-Pig Aortic VSMCs | IC₅₀ = 10⁻⁶ M | Inhibition of histamine-stimulated ⁴⁵Ca²⁺ efflux. | [6] |

| Inhibition of Na⁺ Influx | A10 Aortic Smooth Muscle Cells | IC₅₀ ≈ 10⁻⁹ M | Inhibition of mechanical stress-induced internal Na⁺ increase. | [4] |

| Vasorelaxation | Human Mesenteric Artery Rings (MBG pre-contracted) | EC₅₀ = 11 ± 2 µM | Relaxation of pre-contracted arterial rings. | [17] |

| Human Mesenteric Artery Rings (ET-1 pre-contracted) | EC₅₀ = 6.4 ± 1.1 µM | Relaxation of pre-contracted arterial rings. | [17] | |

| Nitric Oxide Release | Rat Aortic Endothelium | Therapeutic concentrations | Peak NO concentration of 160 ± 8 nM. | [16] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by cicletanine and the general workflows of the experimental procedures used to elucidate these mechanisms.

References

- 1. Inhibitory effect of cicletanine on vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cicletanine and eicosanoids in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cicletanine stimulates cholesteryl ester hydrolase activities and prostacyclin production in arterial smooth muscle cells. [vivo.weill.cornell.edu]

- 4. A mechanical stress increases sodium ion content in vascular smooth muscle cells through a calcium-dependent pathway: prevention by cicletanine via a cyclo-oxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Smooth Muscle Ion Channels and Regulation of Vascular Tone in Resistance Arteries and Arterioles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of histamine-induced Ca2+ efflux in cultured vascular smooth muscle cells by an antihypertensive drug, cicletanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vascular actions of cicletanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Potassium channel activation in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A patch-clamp study of the effects of cicletanine on whole-cell calcium current in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein Kinase C Inhibitors as Modulators of Vascular Function and Their Application in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cicletanine reverses vasoconstriction induced by the endogenous sodium pump ligand, marinobufagenin, via a protein kinase C dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cicletanine stimulates nitric oxide release and scavenges superoxide in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

Unraveling the Preclinical Profile of Cicletanine: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cicletanine is a furopyridine derivative with antihypertensive properties that has been the subject of numerous preclinical investigations. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of cicletanine in various preclinical models. The document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows. While extensive pharmacodynamic data is available, it is important to note that detailed quantitative pharmacokinetic parameters in preclinical species are not widely reported in publicly available literature.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for cicletanine in common preclinical species like rats, dogs, and monkeys are not extensively documented in the available scientific literature. However, some insights into its metabolic and excretory pathways have been elucidated.

Metabolism: Cicletanine undergoes metabolism, with its sulfoconjugated metabolite being pharmacologically active. This metabolite is believed to be responsible for the diuretic effects of the drug by inhibiting the apical Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule.[1]

Excretion: In anesthetized rats, cicletanine has been shown to dose-dependently increase urine flow and the urinary excretion of sodium and chloride.[1] This diuretic effect is a key aspect of its mechanism of action.

Pharmacodynamics and Mechanism of Action

Cicletanine exerts its antihypertensive effects through a multi-faceted mechanism of action, primarily involving vasodilation and diuretic properties.

Vasodilation: The vasodilatory effect of cicletanine is complex and appears to involve multiple signaling pathways:

-

Prostaglandin Synthesis: Cicletanine stimulates the synthesis of vascular prostacyclin (PGI2), a potent vasodilator.[1][2] This effect is thought to contribute significantly to its antihypertensive and vasoprotective properties.

-

Nitric Oxide (NO) Synthesis: The drug has been shown to stimulate the synthesis of nitric oxide, another key endothelium-derived relaxing factor.[1]

-

Calcium Channel Blockade: Cicletanine may directly or indirectly block Ca2+ channels, leading to smooth muscle relaxation.[1]

-

Inhibition of Phosphodiesterases: It has been suggested that cicletanine inhibits low Km cyclic GMP phosphodiesterases, which would lead to increased cGMP levels and vasodilation.[1]

-

Interaction with Receptors: The drug has also been shown to interact with alpha-adrenergic, vascular histamine, and muscarinic receptors.[1]

Diuretic and Natriuretic Effects: As mentioned, the sulfoconjugated metabolite of cicletanine is responsible for its salidiuretic activity in the distal convoluted tubule.[1] This contributes to the reduction of blood pressure by decreasing fluid volume.

Cardiovascular and Renal Protection: Beyond its blood pressure-lowering effects, cicletanine has demonstrated protective effects on the cardiovascular and renal systems in preclinical models of hypertension.[1][2] These protective actions are likely a result of its combined vasodilatory and diuretic properties, as well as its ability to improve vascular remodeling.

Data Presentation

Table 1: Pharmacodynamic Effects of Cicletanine in Preclinical Models

| Preclinical Model | Dose(s) | Key Pharmacodynamic Findings | Reference(s) |

| Spontaneously Hypertensive Rats (SHR) | 10, 30, and 90 mg/kg/day (oral) | Improved tissue preservation in the brain, heart, and kidneys. | [3] |

| Dahl Salt-Sensitive Rats | 39 mg/kg/day for 6 weeks (oral) | Ameliorated the development of hypertension, decreased heart weight and vascular wall thickness, increased urinary prostacyclin excretion, improved renal function. | [2] |

| Stress-Induced Hypertensive Rats | 7.5, 10, and 30 mg/kg (oral) | Statistically significant decrease in systolic blood pressure in isolated rats. | [1] |

| Anesthetized Normotensive Dogs | High doses | No induction of tachycardia; no modification of aortic, femoral, or coronary blood flow. | |

| Neurogenic Hypertensive Dogs | 10 mg/kg/12h for one month (oral) | Lowered blood pressure without a diuretic effect and without modifying plasma catecholamine levels. | [4] |

| Anesthetized Rats | 15, 30, and 60 mg/kg (i.v.) | Dose-dependent increase in urine flow and urinary sodium and chloride excretion. | [1] |

| DOCA-salt Hypertensive Rats | 3 mg/kg (oral) in combination with phentolamine | Clear-cut antihypertensive effect. | |

| DOCA-salt Hypertensive Rats | 30 mg/kg (oral) for one month | Prevented cardiac noradrenaline depletion. |

Experimental Protocols

Measurement of Blood Pressure in Rats

A common method for measuring blood pressure in rats in preclinical studies is the tail-cuff method.

Protocol:

-

Animal Acclimatization: Rats are acclimatized to the restraining device and tail-cuff apparatus for a period of several days before the actual measurements are taken to minimize stress-induced blood pressure variations.

-

Procedure: The rat is placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed around the base of the tail. The cuff is inflated to a pressure above the expected systolic blood pressure and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

-

Equipment: A non-invasive blood pressure system designed for rodents, including a restrainer, tail-cuff, pulse transducer, and a control unit for inflation/deflation and data recording.

For more detailed information on invasive and non-invasive blood pressure measurement techniques in rats, refer to specialized methodological publications.

Determination of Cicletanine in Plasma by High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the quantification of cicletanine in biological matrices.

General Protocol Outline:

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the drug and remove interfering substances.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable analytical column (e.g., a C18 reversed-phase column).

-

Mobile Phase: A specific mobile phase composition is used to achieve optimal separation of cicletanine from other components.

-

Detection: The concentration of cicletanine is determined using a detector, often a fluorescence or UV detector, set at the appropriate excitation and emission wavelengths for cicletanine.

-

Quantification: The concentration of cicletanine in the plasma sample is calculated by comparing the peak area of the analyte to a standard curve prepared with known concentrations of cicletanine.

Specific details of the HPLC method, including the exact mobile phase composition, column type, and detector settings, can be found in the cited literature.[5]

Mandatory Visualizations

Signaling Pathways of Cicletanine's Vasodilatory Action

Caption: Signaling pathways of cicletanine's vasodilatory action.

Experimental Workflow for a Preclinical Antihypertensive Study

Caption: Experimental workflow for a preclinical antihypertensive study.

References

- 1. Effects of cicletanine on kidney function. 1. Clearance and micropuncture studies in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antihypertensive effects of cicletanine and renal protection in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. General pharmacology of cicletanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Cicletanine and the sympathetic nervous system. A study of awake sino-aortic denervated hypertensive dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of cicletanine on the urinary excretion of prostanoids and kallikrein, and on renal function in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Cicletanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cicletanine, chemically known as 3-(4-chlorophenyl)-1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol, is a novel antihypertensive agent with a unique pharmacological profile.[1] Unlike traditional diuretics, cicletanine exhibits a dual mechanism of action, combining vasodilation with a mild diuretic effect, making it a subject of significant interest in cardiovascular research and drug development.[2] This technical guide provides a comprehensive overview of the synthesis of cicletanine, its key chemical properties, and detailed analytical methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound.

Synthesis of Cicletanine

The synthesis of cicletanine, and more specifically its hydrochloride salt, has been described in the patent literature. A common route involves a multi-step process starting from readily available precursors. The following sections detail the synthetic pathway and the experimental protocol for the preparation of cicletanine hydrochloride.

Synthetic Pathway

The synthesis of cicletanine hydrochloride can be conceptually broken down into several key transformations:

Experimental Protocol: Synthesis of Cicletanine Hydrochloride

The following protocol is a summarized and adapted procedure based on patent literature for the synthesis of cicletanine hydrochloride.

Step 1: Protection of the Pyridoxine Derivative The starting material, a derivative of pyridoxine (Vitamin B6), undergoes protection of its hydroxyl groups, typically as an acetal, to prevent unwanted side reactions in subsequent steps.

Step 2: Oxidation The primary alcohol on the protected pyridoxine derivative is oxidized to an aldehyde.

Step 3: Grignard Reaction The aldehyde is then reacted with a Grignard reagent, 4-chlorophenylmagnesium bromide, to form a secondary alcohol.

Step 4: Deprotection and Cyclization The protecting group is removed under acidic conditions, which concurrently facilitates an intramolecular cyclization to form the furo[3,4-c]pyridine (B3350340) ring system.

Detailed Procedure for Cyclization and Salt Formation:

-

The intermediate adduct from the Grignard reaction is refluxed in concentrated hydrochloric acid.

-

The reaction progress is monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, leading to the precipitation of cicletanine hydrochloride.

-

The solid product is isolated by filtration, washed with cold water, and dried under reduced pressure.

Chemical Properties of Cicletanine

A thorough understanding of the chemical properties of cicletanine is essential for its handling, formulation, and analytical characterization. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂ClNO₂ | [3] |

| Molecular Weight | 261.70 g/mol | [3] |

| Appearance | - | - |

| Melting Point | 219-228 °C (for Hydrochloride salt) | [4] |

| Solubility | Soluble in Methanol (Hydrochloride salt) | - |

| pKa | - | - |

Spectroscopic Data

¹H-NMR Spectroscopy: Limited ¹H-NMR data for cicletanine hydrochloride in CD₃OD + CDCl₃ has been reported in patent literature. The key chemical shifts are as follows:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.46 | s | 3H | Ar-CH₃ |

| 5.21 | q (dd) | 2H | -CH₂-O- |

| 6.16 | bs | 1H | Ar-CH-O- |

| 7.31 | m | 4H | Ar-H (chlorophenyl ring) |

| 7.56 | s | 1H | Ar-H (pyridine ring) |

¹³C-NMR Spectroscopy: Detailed ¹³C-NMR data for cicletanine is not extensively available in the public domain.

Mass Spectrometry: The mass spectrum of cicletanine hydrochloride shows a molecular ion peak corresponding to the free base (M⁺) at m/z 262, along with other fragment ions at m/z 226 and 139.[4] The fragmentation pattern is influenced by the furo[3,4-c]pyridine core and the chlorophenyl substituent.

Analytical Methods

Accurate and precise analytical methods are crucial for the quality control and pharmacokinetic studies of cicletanine. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed and validated for the determination of cicletanine in bulk drug and pharmaceutical formulations.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient mode. |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV spectrophotometry at a suitable wavelength (e.g., 254 nm or 272 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Method Validation: The developed HPLC method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Mechanism of Action

Cicletanine's antihypertensive effect is attributed to its multifaceted mechanism of action, which primarily involves vasodilation and a mild diuretic effect.

Vasodilatory Action

The vasodilation induced by cicletanine is mediated by several signaling pathways:

Cicletanine stimulates the release of nitric oxide (NO) and prostacyclin from the vascular endothelium.[2] NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation.[2] Concurrently, cicletanine can inhibit phosphodiesterase (PDE), the enzyme responsible for cGMP degradation, further potentiating its vasodilatory effect.[2] Additionally, it may directly or indirectly inhibit calcium influx into vascular smooth muscle cells, contributing to relaxation.[1]

Diuretic Action

The diuretic effect of cicletanine is considered to be mild.[2] It is believed to be mediated by its sulfoconjugated metabolite, which acts on the distal convoluted tubule of the kidney.[1]

This metabolite inhibits the apical Na⁺-dependent Cl⁻/HCO₃⁻ anion exchanger, leading to a decrease in sodium and chloride reabsorption and consequently, a mild increase in urine and electrolyte excretion.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and analytical methods for cicletanine, a compound of significant interest in the field of antihypertensive therapy. The provided experimental details and structured data aim to facilitate further research and development of this unique molecule. A comprehensive understanding of its synthesis and chemical characteristics is fundamental for its effective utilization in both research and clinical settings.

References

- 1. Comparison of high-performance liquid chromatography and high-performance capillary electrophoresis for the determination of cicletanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride - Google Patents [patents.google.com]

- 3. WO2006034510A2 - Enantiomeric compositions of cicletanine, alone and in combination with other agents, for the treatment of disease - Google Patents [patents.google.com]

- 4. EP1398316A2 - Process for the preparation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Derivatives - Google Patents [patents.google.com]

The Effects of Cicletanine on Prostacyclin and Nitric Oxide Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicletanine is an antihypertensive agent with a multifaceted mechanism of action that extends beyond simple diuresis. A significant component of its therapeutic effect lies in its interaction with the vascular endothelium, specifically its ability to modulate the prostacyclin (PGI₂) and nitric oxide (NO) signaling pathways. This technical guide provides an in-depth review of the existing scientific literature on this topic, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades. The aim is to offer a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction to Cicletanine

Cicletanine is a furopyridine derivative initially developed as an antihypertensive drug.[1] Its blood pressure-lowering effects are attributed to both a mild diuretic action and, more significantly, vasodilatory properties.[2] The vasodilation is primarily mediated through the release of endothelium-derived relaxing factors, including prostacyclin and nitric oxide.[3] This guide will delve into the molecular mechanisms by which cicletanine influences these two critical pathways, which are fundamental to the maintenance of vascular homeostasis.

The Prostacyclin (PGI₂) Pathway and Cicletanine's Influence

Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostacyclin synthase in endothelial cells.[4]

Mechanism of Action

Cicletanine has been shown to stimulate the synthesis and release of prostacyclin from vascular tissues.[5][6] The proposed mechanism involves the enhanced availability or processing of arachidonic acid, the precursor for prostaglandin (B15479496) synthesis.[4] In vascular smooth muscle cells, cicletanine enhances the production of prostacyclin from both exogenous and endogenous arachidonic acid sources.[5] This effect appears to be, at least in part, associated with the activation of the cyclooxygenase pathway.[5] Some studies also suggest that cicletanine's effects on prostaglandin synthesis may contribute to its antihypertensive and vasoprotective properties.[3][7]

Quantitative Data on Prostacyclin Pathway Modulation

The following tables summarize the quantitative effects of cicletanine on the prostacyclin pathway from various studies.

Table 1: Effect of Cicletanine on 6-keto-PGF₁α (Prostacyclin Metabolite) Levels in In Vitro Studies

| Experimental Model | Cicletanine Concentration | Duration | Measured Parameter | Control Value | Value with Cicletanine | % Change | p-value | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 10⁻⁹ M | 24 h | 6-keto-PGF₁α secretion | 4825 ± 997 pg/10⁵ cells | ~6466 pg/10⁵ cells | +34% | < 0.05 | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 10⁻⁷ M | 24 h | 6-keto-PGF₁α secretion | 4825 ± 997 pg/10⁵ cells | ~6176 pg/10⁵ cells | +28% | < 0.05 | [4] |

| Cultured Rat Mesenteric Artery Smooth Muscle Cells | 10⁻⁵ M | Not Specified | 6-keto-PGF₁α synthesis | Not Specified | Dose-dependent increase | - | - | [7] |

| Cultured Rat Mesenteric Artery Smooth Muscle Cells | 10⁻⁴ M | Not Specified | 6-keto-PGF₁α synthesis | Not Specified | Dose-dependent increase | - | - | [7] |

Table 2: Effect of Cicletanine on 6-keto-PGF₁α Levels in Clinical Studies (Essential Hypertension Patients)

| Study Population | Cicletanine Dosage | Duration | Measured Parameter | Baseline Value | Value with Cicletanine | % Change | p-value | Reference |

| 9 patients | 100 mg/day | Day 1 (3h post-dose) | Plasma 6-keto-PGF₁α | 3.21 ± 1.25 pg/mL | 3.88 ± 1.44 pg/mL | +20.9% | < 0.05 | [8] |

| 9 patients | 100 mg/day | Day 7 (3h post-dose) | Plasma 6-keto-PGF₁α | 3.21 ± 1.25 pg/mL | 4.07 ± 0.76 pg/mL | +26.8% | < 0.05 | [8] |

Signaling Pathway Diagram

The Nitric Oxide (NO) Pathway and Cicletanine's Influence

Nitric oxide is another crucial endothelium-derived vasodilator. It is synthesized from L-arginine by endothelial nitric oxide synthase (eNOS).[9]

Mechanism of Action

Cicletanine enhances the production of nitric oxide in endothelial cells.[9][10] This effect is mediated through the activation of upstream signaling kinases, specifically Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (Erk).[9][11] These kinases phosphorylate eNOS at its serine 1177 residue, leading to an increase in its enzymatic activity and subsequent NO production.[9][11] The increase in NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[12][13] Elevated cGMP levels activate protein kinase G (PKG), which in turn promotes vasodilation by reducing intracellular calcium levels and desensitizing the contractile machinery to calcium.[13] Some evidence also suggests that cicletanine may have antioxidant properties, scavenging superoxide (B77818) radicals, which would otherwise quench NO, thereby increasing its bioavailability.[10]

Quantitative Data on Nitric Oxide Pathway Modulation

The following tables summarize the quantitative effects of cicletanine on the nitric oxide pathway.

Table 3: Effect of Cicletanine on Nitric Oxide (NO) and cGMP Levels in In Vitro Studies

| Experimental Model | Cicletanine Concentration | Duration | Measured Parameter | Control Value | Value with Cicletanine | % Change | p-value | Reference |

| Rat Aortic Endothelium | Micromolar concentrations | Not Specified | Peak NO concentration | Not Specified | 160 ± 8 nM | - | - | [10] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 10⁻⁶ - 10⁻⁴ M | 3-24 h | Nitrogen oxides | No stimulation at 2h | Increased | - | - | [11] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 10⁻⁶ - 10⁻⁴ M | Not Specified | cGMP generation | Not Specified | Increased | - | - | [11] |

Table 4: Effect of Cicletanine on Nitric Oxide (NO) and cGMP Levels in Animal Models

| Animal Model | Cicletanine Dosage | Duration | Tissue | Measured Parameter | Control Value | Value with Cicletanine | % Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Dahl Salt-Sensitive Rats | 30 mg/kg/day | 6 weeks | Aortic Wall | NO generation | 0.38 pmol/cm²/30 min | 15.4 pmol/cm²/30 min | +3952% | < 0.001 |[2] | | Dahl Salt-Sensitive Rats | 30 mg/kg/day | 6 weeks | Aortic Wall | cGMP synthesis | Not Specified | Increased | +47% | - |[2] |

Signaling Pathway Diagram

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to investigate the effects of cicletanine.

In Vitro Cell Culture Studies

-

Cell Lines: Primary Human Umbilical Vein Endothelial Cells (HUVEC) and cultured vascular smooth muscle cells from rat aorta or mesenteric artery are commonly used.[4][5][7][11]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., Medium 199 for HUVEC) supplemented with fetal bovine serum, growth factors, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cicletanine Treatment: Cicletanine is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (typically ranging from 10⁻¹⁰ M to 10⁻⁴ M) for specific incubation periods (e.g., 2 to 24 hours).[4][11]

Measurement of Prostacyclin (as 6-keto-PGF₁α)

-

Method: Radioimmunoassay (RIA) is the most frequently cited method.[8][11]

-

Sample Preparation: Cell culture supernatants or plasma samples are collected. For plasma, blood is drawn into tubes containing an anticoagulant and cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Samples are then centrifuged to separate plasma.

-

Extraction and Purification: Prostaglandins are often extracted from the aqueous sample using an organic solvent (e.g., ethyl acetate) and may be purified using high-pressure liquid chromatography (HPLC) or column chromatography.[8][14]

-

RIA Procedure:

-

A standard curve is prepared using known concentrations of 6-keto-PGF₁α.

-

Samples, standards, a specific primary antibody against 6-keto-PGF₁α, and a radiolabeled tracer (e.g., ³H-6-keto-PGF₁α) are incubated together.

-

The antibody-bound (radiolabeled and non-radiolabeled) antigen is separated from the free antigen, often using dextran-coated charcoal.[14]

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

The concentration of 6-keto-PGF₁α in the samples is determined by comparing their results to the standard curve.

-

Measurement of Nitric Oxide

-

Griess Method: This colorimetric assay measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO.[11]

-

Cell culture supernatant is collected.

-

The sample is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in an acidic solution.[15]

-

Nitrite in the sample reacts with the Griess reagent to form a colored azo compound.

-

The absorbance is measured spectrophotometrically (typically at 540 nm).

-

The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

-

-

Electrochemical Microsensors: These provide real-time, direct measurement of NO release from tissues like aortic rings.[10]

Western Blot for eNOS Phosphorylation

-

Sample Preparation: Endothelial cells are treated with cicletanine, then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunoblotting:

-

The membrane is blocked (e.g., with BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated eNOS at Ser1177 (p-eNOS Ser1177).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is often stripped and re-probed with an antibody for total eNOS to normalize the p-eNOS signal.

-

Experimental Workflow Diagram

Conclusion

The evidence strongly indicates that cicletanine's antihypertensive effects are significantly mediated by its positive modulation of the prostacyclin and nitric oxide pathways. By stimulating the synthesis of these potent vasodilators, cicletanine improves endothelial function and promotes vascular relaxation. The activation of the Akt/Erk/eNOS signaling cascade is a key mechanism in its effect on nitric oxide production. This dual mode of action on two distinct but complementary vasodilatory systems makes cicletanine an interesting subject for cardiovascular research and a potentially valuable therapeutic agent for conditions associated with endothelial dysfunction. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and methodological insights, to aid in future research and development endeavors in this field.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Restoration of endothelial cell function by chronic cicletanine treatment in Dahl salt-sensitive rats with salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Cicletanine and eicosanoids in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Phospho-eNOS (Ser1177) Antibody | Cell Signaling Technology [cellsignal.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Cicletanine stimulates eNOS phosphorylation and NO production via Akt and MAP kinase/Erk signaling in sinusoidal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Cicletanine stimulates eNOS phosphorylation and NO production via Akt and MAP kinase/Erk signaling in sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel signaling pathways promote a paracrine wave of prostacyclin-induced vascular smooth muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cardioprotective prostacyclin signaling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A radioimmunoassay for 6-keto-prostaglandin F1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Unraveling the Endothelial Actions of Cicletanine: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms of the antihypertensive drug cicletanine within endothelial cells. By elucidating its specific molecular targets and signaling pathways, this document aims to provide a comprehensive resource for researchers in cardiovascular pharmacology and drug development. The vasodilatory and protective effects of cicletanine are primarily attributed to its intricate interactions with the endothelium, the critical inner lining of blood vessels. This guide will detail the key molecular players involved, present quantitative data from relevant studies, and provide an overview of the experimental protocols used to uncover these findings.

Core Molecular Targets of Cicletanine in Endothelial Cells

Cicletanine exerts its antihypertensive effects through a multi-faceted mechanism primarily centered on the vascular endothelium. Its actions converge on the production of key vasodilatory molecules and the mitigation of oxidative stress. The principal molecular targets identified are endothelial nitric oxide synthase (eNOS) and enzymes involved in the arachidonic acid cascade , leading to the synthesis of prostacyclin (PGI2). Furthermore, cicletanine exhibits antioxidant properties by directly scavenging superoxide (B77818) radicals.

Activation of the eNOS/NO/cGMP Signaling Pathway

A cornerstone of cicletanine's vasodilatory action is its ability to stimulate the production of nitric oxide (NO), a potent endogenous vasodilator.[1][2] Cicletanine enhances the activity of eNOS, the enzyme responsible for synthesizing NO from L-arginine in endothelial cells.[3][4] This activation is not direct but is mediated through the phosphorylation of eNOS at its serine 1177 residue (Ser1177).[3][4] This phosphorylation event is a key regulatory switch that significantly increases the enzyme's activity.

The signaling cascades leading to eNOS phosphorylation by cicletanine involve the activation of two major kinase pathways:

-

Protein Kinase B (Akt) Pathway: Cicletanine has been shown to induce the phosphorylation and activation of Akt, which in turn directly phosphorylates eNOS at Ser1177.[3][4]

-

Mitogen-Activated Protein (MAP) Kinase/Extracellular signal-regulated kinase (Erk) Pathway: The Erk signaling pathway is also implicated in cicletanine-induced eNOS activation.[3][4]

The resulting increase in NO production leads to the activation of soluble guanylate cyclase in the underlying vascular smooth muscle cells, which then increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP).[5] Elevated cGMP levels ultimately lead to smooth muscle relaxation and vasodilation.[1] Some evidence also suggests that cicletanine may inhibit phosphodiesterase (PDE), the enzyme that degrades cGMP, further contributing to its accumulation.[1][6]

Modulation of Arachidonic Acid Metabolism and Prostacyclin Synthesis

Cicletanine significantly influences the metabolism of arachidonic acid, steering it towards the production of vasodilatory prostanoids, particularly prostacyclin (PGI2) and prostaglandin (B15479496) E2 (PGE2).[5][7] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in maintaining vascular homeostasis.[8][9][10] Studies have demonstrated that cicletanine enhances the generation of PGI2 in the aortic wall, which contributes to its blood pressure-lowering effects.[5][8] The proposed mechanism involves an activation of the cyclooxygenase (COX) pathway, which converts arachidonic acid into prostaglandin precursors.[7][11]

Interestingly, one study in human umbilical vein endothelial cells (HUVECs) reported that while cicletanine increased cGMP, it decreased prostacyclin generation, suggesting that its effects on prostanoid synthesis may be cell-type or context-dependent.[12]

Antioxidant Properties: Superoxide Scavenging

Beyond its direct vasodilatory actions, cicletanine possesses significant antioxidant properties that contribute to the preservation of endothelial function.[1] Specifically, cicletanine has been identified as a potent scavenger of superoxide (O2-) radicals.[2] By reducing the levels of superoxide, cicletanine prevents its reaction with NO, a process that would otherwise produce peroxynitrite, a highly damaging oxidant that uncouples eNOS and leads to endothelial dysfunction. This superoxide scavenging activity, therefore, not only protects the endothelium but also increases the bioavailability of NO, amplifying its vasodilatory effects.[2]

Quantitative Data on Cicletanine's Endothelial Effects

The following tables summarize the quantitative data from various studies investigating the effects of cicletanine on endothelial cell function.

| Parameter Measured | Cell/Tissue Type | Cicletanine Concentration/Dose | Observed Effect | Reference |

| Nitric Oxide (NO) Production | Rat Aortic Endothelium | Micromolar concentrations | Peak NO concentration of 160 ± 8 nM | [2] |

| Rat Aortic Walls | 30 mg/kg/day (high-dose) | Increased from 0.38 to 15.4 pmol/cm²/30 min | [5] | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Increased after 3-24 hours of incubation | [12] | |

| eNOS Phosphorylation (Ser1177) | Rat Sinusoidal Endothelial Cells | 100 nM | Peak phosphorylation at 1 hour | [3] |

| cGMP Synthesis | Rat Vascular Walls | 30 mg/kg/day (high-dose) | 47% increase | [5] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 10-6 - 10-4 M | Increased | [12] | |

| Prostacyclin (PGI2) Generation | Rat Aortic Wall | 30 mg/kg/day (high-dose) | 28% increase | [5] |

| Prostaglandin E2 (PGE2) Generation | Rat Aortic Wall | 30 mg/kg/day (high-dose) | 149% increase | [5] |

| Superoxide (O2-) Levels | Rat Aortic Endothelium | Not specified | Peak concentration of only 3.1 ± 0.2 nM (compared to 27 ± 1.35 nM with A23187) | [2] |

| Vasorelaxation (Endothelium-dependent) | Rat Aorta | ~10-7 M (EC50) | Biphasic dose-dependent relaxation | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by cicletanine in endothelial cells and a typical experimental workflow for studying these effects.

Caption: Signaling pathways of cicletanine in endothelial cells.

Caption: Experimental workflow for studying cicletanine's endothelial effects.

Methodologies for Key Experiments

This section provides a generalized overview of the experimental protocols typically employed to investigate the molecular targets of cicletanine in endothelial cells. For specific details, researchers should consult the original publications.

Endothelial Cell Culture

-

Cell Source: Primary Human Umbilical Vein Endothelial Cells (HUVECs) are a common model.[12] Rat aortic or sinusoidal endothelial cells are also used for in vitro and ex vivo studies.[2][3]

-

Culture Conditions: Cells are typically cultured in specialized endothelial cell growth medium supplemented with growth factors (e.g., VEGF, bFGF) and fetal bovine serum. They are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Confluent monolayers of endothelial cells are treated with varying concentrations of cicletanine or vehicle control for specified time periods before being harvested for downstream analysis.

Western Blotting for Protein Phosphorylation

-

Objective: To quantify the phosphorylation status of key signaling proteins like eNOS, Akt, and Erk.

-

Protocol Outline:

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-eNOS Ser1177). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Reprobing: The membrane is often stripped of the first set of antibodies and reprobed with antibodies against the total form of the protein to normalize the data for protein loading.

-

Nitric Oxide (NO) Measurement

-

Objective: To quantify the amount of NO produced by endothelial cells following cicletanine treatment.

-

Methods:

-

Griess Assay: This colorimetric assay measures nitrite (B80452) (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[12]

-

NO-Specific Fluorescent Probes: Dyes like 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) can be loaded into cells. In the presence of NO, these probes fluoresce, and the intensity of the fluorescence can be measured to quantify NO production.

-

Electrochemical Sensors: Highly sensitive microsensors can be placed near the endothelial cell surface to directly and kinetically measure the release of NO in real-time.[2]

-

Prostacyclin (PGI2) Measurement

-

Objective: To measure the amount of PGI2 released by endothelial cells.

-

Protocol Outline:

-

Sample Collection: The cell culture supernatant is collected after treatment with cicletanine.

-

Measurement: The concentration of 6-keto-PGF1α, the stable hydrolysis product of PGI2, is measured using either a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[12] These assays involve the use of specific antibodies against 6-keto-PGF1α.

-

Superoxide (O2-) Detection

-

Objective: To measure the levels of superoxide and assess the scavenging potential of cicletanine.

-

Method:

-

Electrochemical Microsensors: Similar to NO detection, specialized microsensors can be used for the in-situ, real-time measurement of O2- release from the endothelium.[2] This allows for the direct assessment of cicletanine's ability to reduce superoxide levels.

-

Conclusion

The molecular targets of cicletanine in endothelial cells are centered on the potentiation of endogenous vasodilatory and protective pathways. By stimulating eNOS activity through the Akt and Erk signaling pathways, cicletanine increases the production of nitric oxide. Concurrently, it enhances the synthesis of prostacyclin and exerts a direct antioxidant effect by scavenging superoxide radicals. This multifaceted mechanism of action underscores the critical role of the endothelium in the therapeutic effects of cicletanine. The experimental approaches detailed in this guide provide a framework for the continued investigation of cicletanine and the development of novel therapies targeting endothelial function.

References

- 1. What is the mechanism of Cicletanine? [synapse.patsnap.com]

- 2. Cicletanine stimulates nitric oxide release and scavenges superoxide in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cicletanine stimulates eNOS phosphorylation and NO production via Akt and MAP kinase/Erk signaling in sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cicletanine stimulates eNOS phosphorylation and NO production via Akt and MAP kinase/Erk signaling in sinusoidal endothelial cells [pubmed.ncbi.nlm.nih.gov]

- 5. Restoration of endothelial cell function by chronic cicletanine treatment in Dahl salt-sensitive rats with salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cicletanine and eicosanoids in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancement of prostacyclin generation by cicletanine (an in vivo investigation) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. Prostacyclin - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Effect of cicletanine on the nitric oxide pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

cicletanine's diuretic versus vasorelaxant properties at different doses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cicletanine, a furopyridine derivative, is an antihypertensive agent exhibiting a unique pharmacological profile characterized by both diuretic and vasorelaxant properties. Notably, the predominance of these effects is distinctly dose-dependent. At lower therapeutic doses, typically between 50 mg and 100 mg daily, cicletanine primarily functions as a vasodilator, contributing to the reduction of peripheral resistance. Its diuretic and natriuretic effects are more pronounced at higher doses, generally considered to be 150 mg and above. This document provides a comprehensive analysis of the differential dose-response of cicletanine's diuretic and vasorelaxant actions, detailing the underlying signaling pathways and the experimental methodologies used to elucidate these properties.

Introduction

Cicletanine is a well-established antihypertensive drug, but its dual mechanism of action is a subject of ongoing research and interest within the cardiovascular pharmacology community. Unlike traditional diuretics, its clinical efficacy at lower doses is not primarily driven by volume depletion, but rather by direct effects on the vasculature.[1][2] This technical guide aims to dissect the dose-dependent nature of cicletanine's diuretic and vasorelaxant effects, providing researchers and drug development professionals with a detailed understanding of its complex pharmacology.

Dose-Dependent Pharmacodynamics: Diuresis vs. Vasorelaxation

The antihypertensive effect of cicletanine is a composite of its influence on vascular tone and renal function. However, these two effects do not scale linearly with dose. Preclinical and clinical studies have consistently demonstrated that the vasorelaxant properties are evident at lower concentrations than the diuretic effects.

Vasorelaxant Properties at Lower Doses

The primary antihypertensive action of cicletanine at therapeutic doses of 50-100 mg/day is attributed to its ability to induce vasodilation.[1][3] This effect is multifaceted, involving the stimulation of endothelial-derived relaxing factors and direct actions on vascular smooth muscle cells.[4] In studies on stroke-prone spontaneously hypertensive rats (SHR-SP), the minimal effective dose of cicletanine for blood pressure reduction was found to be 1 mg/kg, while diuretic effects were observed at doses 10 to 30 times higher.[5]

Diuretic Properties at Higher Doses

Cicletanine's diuretic and natriuretic effects become clinically significant at doses of 150 mg and higher.[1] The active component responsible for this effect is the sulfoconjugated metabolite of cicletanine.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the dose-dependent diuretic and vasorelaxant effects of cicletanine.

Table 1: Dose-Dependent Diuretic Effects of Cicletanine in Humans

| Dose | Mean Urinary Sodium Excretion (UNaV) Increase vs. Placebo (mmol/day) | Mean Urinary Potassium Excretion (UKV) Increase vs. Placebo (mmol/day) | Study Population | Reference |

| 50 mg | 21.7 | 4.6 | Prehypertensive and Stage 1 Hypertensive Males | [7] |

| 150 mg | 57.9 | 5.5 | Prehypertensive and Stage 1 Hypertensive Males | [7] |

Table 2: Vasorelaxant Effects of Cicletanine and its Enantiomers in Isolated Human Pulmonary Arteries

| Compound | Condition | EC50 (nmol/L) | Reference |

| (+/-)-Cicletanine (100 µmol/L) | Reduction of Endothelin-1 induced vasoconstriction | 36 ± 3.5 | [8] |

| (-)-Cicletanine (100 µmol/L) | Reduction of Endothelin-1 induced vasoconstriction | 47 ± 4.2 | [8] |

| (+)-Cicletanine (100 µmol/L) | Reduction of Endothelin-1 induced vasoconstriction | 29.9 ± 6.5 | [8] |

| (+/-)-Cicletanine (10 µmol/L) | Potentiation of Sodium Nitroprusside induced vasorelaxation | 9.0 ± 0.7 | [8] |

| (-)-Cicletanine (10 µmol/L) | Potentiation of Sodium Nitroprusside induced vasorelaxation | 3.3 ± 0.54 | [8] |

| (+)-Cicletanine (10 µmol/L) | Potentiation of Sodium Nitroprusside induced vasorelaxation | 7.9 ± 1.8 | [8] |

| (-)-Cicletanine (100 µmol/L) | Potentiation of Atrial Natriuretic Peptide induced vasorelaxation | 4.2 ± 0.6 | [8] |

Signaling Pathways

The distinct mechanisms of action for vasorelaxation and diuresis are governed by different signaling pathways.

Vasorelaxant Signaling Pathway

Cicletanine's vasorelaxant effects are mediated through a combination of endothelium-dependent and -independent mechanisms. It stimulates the release of nitric oxide (NO) and prostacyclin from endothelial cells.[4] In vascular smooth muscle cells, it inhibits phosphodiesterase (PDE), leading to increased levels of cyclic GMP (cGMP) and cyclic AMP (cAMP), which promotes relaxation.[4] Additionally, cicletanine can modulate intracellular calcium levels and inhibit protein kinase C (PKC).[4][9]

Caption: Cicletanine's vasorelaxant signaling pathway.

Diuretic Signaling Pathway

The diuretic effect of cicletanine is primarily attributed to its sulfoconjugated metabolite. This metabolite is believed to inhibit the Na+-dependent Cl-/HCO3- anion exchanger in the apical membrane of the distal convoluted tubule, leading to increased sodium and water excretion.[6]

Caption: Cicletanine's diuretic signaling pathway.

Experimental Protocols

The following are detailed methodologies for assessing the diuretic and vasorelaxant properties of cicletanine.

In Vivo Diuretic Activity Assay (Modified Lipschitz Test)

This protocol is designed to evaluate the diuretic, natriuretic, and kaliuretic effects of cicletanine in a rat model.

-

Animal Model: Male Wistar rats (150-200g).

-

Acclimatization: Animals are housed in metabolic cages for 24 hours prior to the experiment for acclimatization, with free access to food and water.

-

Experimental Groups:

-

Control group: Vehicle (e.g., 0.9% saline).

-

Standard group: A known diuretic (e.g., furosemide, 10 mg/kg).

-

Test groups: Different doses of cicletanine (e.g., 10, 30, 100 mg/kg).

-

-

Procedure:

-

Rats are fasted overnight with free access to water.

-

On the day of the experiment, animals are orally hydrated with 0.9% saline (25 ml/kg body weight).

-

Immediately after hydration, the respective treatments (vehicle, standard, or cicletanine) are administered orally.

-

Animals are placed back into the metabolic cages, and urine is collected for a period of 5 to 24 hours.

-

-

Data Analysis:

-

Total urine volume is measured.

-

Urine electrolyte concentrations (Na+, K+, Cl-) are determined using a flame photometer or ion-selective electrodes.

-

Diuretic activity (ratio of urine volume of the test group to the control group) and natriuretic/kaliuretic activities are calculated.

-

Caption: Experimental workflow for in vivo diuretic assay.

In Vitro Vasorelaxant Activity Assay (Isolated Organ Bath)

This protocol is used to determine the direct vasorelaxant effect of cicletanine on isolated arterial rings.

-

Tissue Preparation:

-

A segment of an artery (e.g., thoracic aorta, mesenteric artery) is carefully dissected from a euthanized animal (e.g., rat, rabbit).

-

The artery is cleaned of adherent connective tissue and cut into rings of 2-3 mm in length.

-

-

Mounting:

-

The arterial rings are mounted between two L-shaped stainless-steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

-

-

Procedure:

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

-

The viability of the rings is assessed by contracting them with a high-potassium solution (e.g., 80 mM KCl) or a vasoconstrictor agent (e.g., phenylephrine, endothelin-1).

-

After washing and returning to baseline, the rings are pre-contracted with a vasoconstrictor.

-

Once a stable contraction is achieved, cumulative concentrations of cicletanine are added to the organ bath to generate a dose-response curve.

-

-

Data Analysis:

-

The relaxation induced by cicletanine is expressed as a percentage of the pre-contraction.

-

The EC50 (concentration producing 50% of the maximal relaxation) is calculated.

-

Caption: Experimental workflow for in vitro vasorelaxant assay.

Conclusion

Cicletanine exhibits a clear dose-dependent differentiation in its diuretic and vasorelaxant properties. Its primary antihypertensive mechanism at lower, commonly prescribed doses is vasodilation, mediated by a complex interplay of signaling pathways involving nitric oxide, prostacyclin, and intracellular calcium modulation. The diuretic and natriuretic effects, while contributing to its overall antihypertensive profile, are more prominent at higher doses and are mediated by its sulfoconjugated metabolite acting on the distal convoluted tubule. This dual, dose-dependent mechanism of action positions cicletanine as a versatile therapeutic agent and an interesting subject for further pharmacological investigation. A thorough understanding of this dose-response relationship is crucial for optimizing its clinical use and for the development of future antihypertensive therapies with tailored mechanisms of action.

References

- 1. Comparison of cicletanine with other antihypertensive drugs in SHR-SP models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cicletanine - Wikipedia [en.wikipedia.org]

- 3. Efficacy and tolerance of cicletanine, a new antihypertensive agent: overview of 1226 treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cicletanine? [synapse.patsnap.com]

- 5. ijpp.com [ijpp.com]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. Vascular actions of cicletanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vasorelaxant effects of cicletanine and its (+)- and (-)-enantiomers in isolated human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. E-Prostanoid Receptor 3 Mediates Impaired Vasodilation in a Mouse Model of Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of Cicletanine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicletanine is a furopyridine derivative with a multifaceted mechanism of action that contributes to its antihypertensive effects. This technical guide delves into the structural activity relationship (SAR) of cicletanine and its analogs, providing a comprehensive overview of its pharmacological properties, underlying signaling pathways, and key experimental methodologies. Quantitative data on the biological activity of cicletanine and its stereoisomers are presented in structured tables for comparative analysis. Detailed protocols for essential experimental assays are provided to facilitate further research and development in this area. Visual diagrams generated using the DOT language illustrate the intricate signaling pathways and experimental workflows associated with cicletanine's mechanism of action.

Introduction

Cicletanine, chemically known as (±)-3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro[3,4-c]pyridine, is an antihypertensive agent with a unique pharmacological profile.[1] Unlike traditional diuretics, its primary antihypertensive effect at therapeutic doses is attributed to its vasorelaxant properties rather than its diuretic action.[1] The multifaceted mechanism of cicletanine involves the modulation of several key signaling pathways, including the enhancement of nitric oxide (NO) and prostacyclin synthesis, inhibition of phosphodiesterases (PDEs), and interaction with various ion channels and receptors.[2] Furthermore, cicletanine exhibits stereoselectivity in its biological activity, with the (-)-enantiomer demonstrating more potent vasorelaxant effects. This guide aims to provide an in-depth analysis of the structural features of cicletanine and its analogs that govern their biological activity.

Core Structure and Pharmacophore

The core structure of cicletanine consists of a furopyridine ring system, a substituted chlorophenyl group at the 3-position, a methyl group at the 6-position, and a hydroxyl group at the 7-position. The key pharmacophoric features essential for its activity are:

-

Furopyridine Core: This heterocyclic system is fundamental to the molecule's overall structure and interaction with its biological targets.

-

4-Chlorophenyl Group: The presence and position of the chloro substituent on the phenyl ring are crucial for its antihypertensive activity.

-

Chiral Center at C3: The stereochemistry at this position significantly influences the pharmacological profile, with the (-)-enantiomer being the more active isomer for vasorelaxation.

-

Methyl and Hydroxyl Groups on the Pyridine (B92270) Ring: These substituents likely contribute to the molecule's binding affinity and specificity to its targets.

Quantitative Structure-Activity Relationship (SAR) Data

While comprehensive SAR studies on a wide range of cicletanine analogs with systematic structural modifications are limited in the public domain, valuable insights can be drawn from the differential activities of its enantiomers. The following tables summarize the available quantitative data.

Table 1: Effect of Cicletanine Enantiomers on Endothelin-1 (Et-1) Induced Vasoconstriction in Isolated Human Pulmonary Artery

| Compound | Concentration (µM) | EC50 of Et-1 (nmol/L) |

| Control | - | 26 ± 2.8 |

| (±)-Cicletanine | 100 | 36 ± 3.5 |

| (+)-Cicletanine | 100 | 29.9 ± 6.5 |

| (-)-Cicletanine | 100 | 47 ± 4.2 |

Data extracted from G. A. Loirand et al., 1998.[3]

Table 2: Potentiation of Vasorelaxant Effects of Atrial Natriuretic Peptide (ANP) and Sodium Nitroprusside (SNP) by Cicletanine Enantiomers in Isolated Human Pulmonary Artery

| Vasorelaxant | Compound | Concentration (µM) | EC50 of Vasorelaxant (nmol/L) |

| ANP | Control | - | 9.7 ± 1.9 |

| (+)-Cicletanine | 100 | 7.6 ± 0.7 | |

| (-)-Cicletanine | 100 | 4.2 ± 0.6 | |

| SNP | Control | - | 41 ± 11 |

| (±)-Cicletanine | 10 | 9.0 ± 0.7 | |

| (+)-Cicletanine | 10 | 7.9 ± 1.8 | |

| (-)-Cicletanine | 10 | 3.3 ± 0.54 |

Data extracted from G. A. Loirand et al., 1998.[3]

These data clearly indicate that the (-)-enantiomer of cicletanine is more potent in both antagonizing vasoconstriction and potentiating vasorelaxation. This highlights the importance of the three-dimensional arrangement of the 4-chlorophenyl group for optimal interaction with its biological targets.

Mechanism of Action and Signaling Pathways

Cicletanine's antihypertensive effect is a result of its influence on multiple signaling pathways, primarily leading to vasodilation.

Stimulation of Vasodilator Production

Cicletanine enhances the production of two key endogenous vasodilators:

-

Nitric Oxide (NO): It stimulates endothelial nitric oxide synthase (eNOS) to produce NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells (VSMCs), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent relaxation.[4][5]

-

Prostacyclin (PGI2): Cicletanine stimulates the synthesis of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.[2]

Inhibition of Phosphodiesterases (PDEs)

Cicletanine inhibits phosphodiesterases, enzymes that degrade cyclic nucleotides. By inhibiting PDEs, it increases the intracellular concentrations of cGMP and cyclic adenosine (B11128) monophosphate (cAMP), both of which promote vasorelaxation.[2]

Modulation of Ion Channels

Cicletanine has been shown to modulate the activity of various ion channels, including:

-

Calcium Channels: It can block Ca2+ channels, either directly or indirectly, reducing the influx of calcium into VSMCs, which is a critical step for muscle contraction.[2]

-

Potassium Channels: It may have a K+-channel opening effect, leading to hyperpolarization of the cell membrane and subsequent relaxation of VSMCs.[2]

Diuretic Effect

At higher doses, cicletanine exhibits a diuretic effect. Its sulfoconjugated metabolite is believed to inhibit the apical Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule, leading to increased sodium and water excretion.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for assessing vasorelaxant activity.

Experimental Protocols

Aortic Ring Vasorelaxation Assay

This protocol describes the methodology for assessing the vasorelaxant effects of cicletanine and its analogs on isolated aortic rings.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction

-

Cicletanine and its analogs

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat.

-

Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Remove adherent connective and adipose tissues.

-

Cut the aorta into rings of approximately 2-3 mm in width.

-

-

Mounting and Equilibration:

-

Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

-

-

Contraction and Treatment:

-

Induce a sustained contraction by adding a submaximal concentration of PE (e.g., 1 µM) or KCl (e.g., 60 mM).

-

Once the contraction has stabilized, add cumulative concentrations of cicletanine or its analogs to the organ bath.

-

-

Data Acquisition and Analysis:

-

Record the changes in isometric tension using a force transducer and a data acquisition system.

-

Express the relaxation as a percentage of the pre-contraction induced by PE or KCl.

-

Construct concentration-response curves and calculate the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation).

-

Measurement of Nitric Oxide (NO) Production

This protocol outlines a method for measuring NO production from endothelial cells in response to cicletanine.

Materials:

-

Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs)

-

Cell culture medium

-

Cicletanine

-

Griess Reagent System (for measuring nitrite (B80452), a stable breakdown product of NO)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-